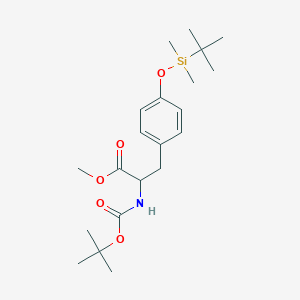![molecular formula C47H75NO17 B13903748 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid” is a complex organic molecule with a highly intricate structure. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the bicyclic structure. Common synthetic routes may involve:
Stepwise Synthesis: Building the molecule piece by piece, starting with simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Catalysts: Employing catalysts to facilitate specific reactions, such as hydrogenation or oxidation.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may include:
Batch Processing: Conducting reactions in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions will depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
The compound’s unique structure and properties make it valuable in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for treating specific diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
作用機序
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. Understanding the molecular pathways involved is crucial for optimizing its use in various applications.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with analogous structures or functional groups. Examples might be:
Natural Products: Such as certain alkaloids or terpenoids.
Synthetic Analogues: Designed to mimic the structure and activity of the compound.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties. Comparing it with similar compounds can highlight its distinct advantages or potential areas for further research.
特性
分子式 |
C47H75NO17 |
|---|---|
分子量 |
926.1 g/mol |
IUPAC名 |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
InChIキー |
QGGFZZLFKABGNL-KKGHZKTASA-N |
異性体SMILES |
C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
正規SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


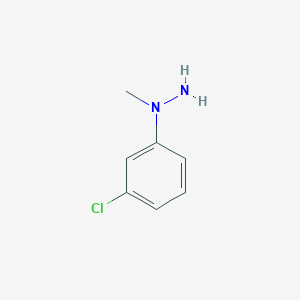
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
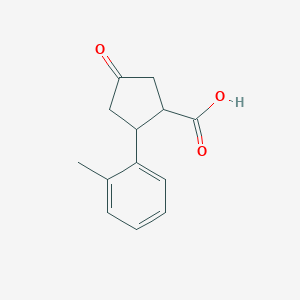

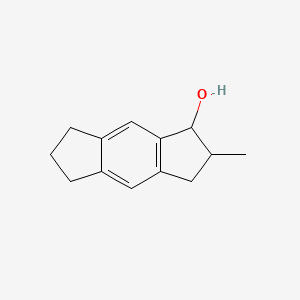

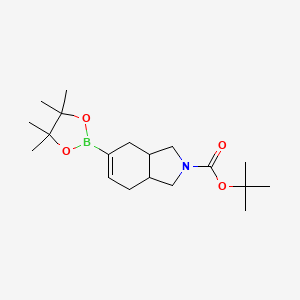
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)


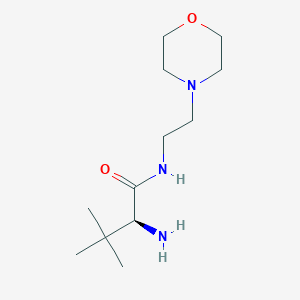
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)

